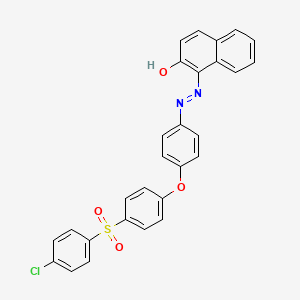
1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthol group, a phenylazo linkage, and a chlorobenzenesulfonyl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of chlorobenzene with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride . This intermediate is then reacted with phenol derivatives under specific conditions to form the phenoxy compound. The final step involves the azo coupling reaction with naphthol to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the cleavage of the azo linkage, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy and naphthol derivatives.
Scientific Research Applications
1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and azo groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL is unique due to its combination of a naphthol group, phenylazo linkage, and chlorobenzenesulfonyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
74612-36-5 |
|---|---|
Molecular Formula |
C28H19ClN2O4S |
Molecular Weight |
515.0 g/mol |
IUPAC Name |
1-[[4-[4-(4-chlorophenyl)sulfonylphenoxy]phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C28H19ClN2O4S/c29-20-6-14-24(15-7-20)36(33,34)25-16-12-23(13-17-25)35-22-10-8-21(9-11-22)30-31-28-26-4-2-1-3-19(26)5-18-27(28)32/h1-18,32H |
InChI Key |
HGQDGYLSFOXAFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)OC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















